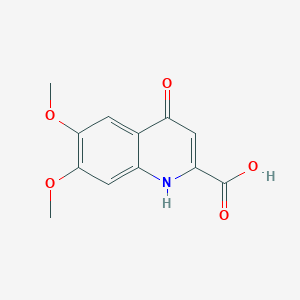
6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a heterocyclic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at positions 6 and 7, a keto group at position 4, and a carboxylic acid group at position 2. The compound has garnered interest due to its potential biological and pharmaceutical applications .
作用机制
Target of Action
A similar compound, transtorine, is known to inhibit glur and nmda receptors . These receptors play a crucial role in synaptic plasticity, a cellular mechanism for learning and memory.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . For instance, they can inhibit receptor activity, which can alter the transmission of signals in the nervous system.
Pharmacokinetics
Similar compounds are known to have good solubility in water , which could potentially influence their bioavailability.
Result of Action
Similar compounds have been found to possess pronounced analgesic properties , suggesting that they may help to alleviate pain by modulating neuronal signaling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation . Another method involves the reaction of 3,4-dimethoxy-N-anilines with alkyl- or aryl-substituted malonates in POCl3 or diphenyl ether to afford the desired quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular bromine for halocyclization, primary amines for amidation, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions include brominated derivatives, amides, and hydroxylated compounds, each with potential biological activities .
科学研究应用
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the substitution pattern and functional groups.
Nalidixic Acid: An early quinolone antibiotic with a similar core structure but different substituents.
Quinine Derivatives: Compounds like quinine share the quinoline core but have different biological activities.
Uniqueness
6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and carboxylic acid functionality contribute to its potential as a versatile intermediate in synthetic chemistry and its promising pharmacological activities .
属性
IUPAC Name |
6,7-dimethoxy-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-10-3-6-7(5-11(10)18-2)13-8(12(15)16)4-9(6)14/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRBOXSGWWUUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(N2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Thieno[3,2-d]pyrimidin-4(3H)-one, 2-(butylthio)-6,7-dihydro-3-phenyl-](/img/structure/B6513626.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)
![ethyl 4-(4-{[(2Z)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B6513633.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B6513662.png)
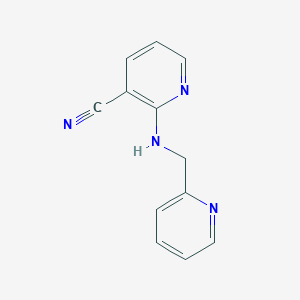
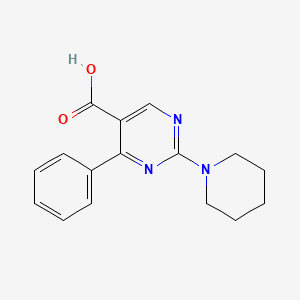
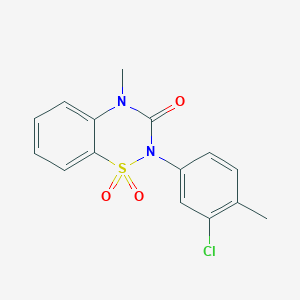
![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B6513688.png)
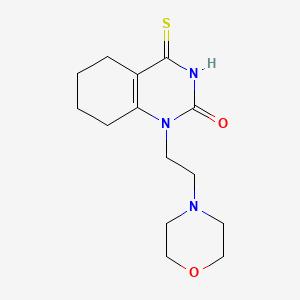
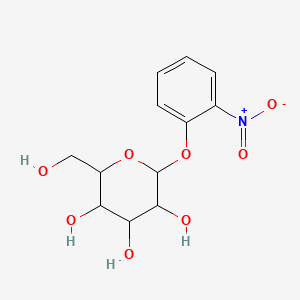
![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![methyl 1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6513736.png)
